1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide
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Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H17ClN2O3S2 and its molecular weight is 420.93. The purity is usually 95%.
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Scientific Research Applications
Catalysis in Organic Synthesis
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide, as part of a class of compounds, has been studied for its role in catalysis. For instance, derivatives of pyrrolidine-2-carboxamide are effective ligands in copper-catalyzed coupling reactions, demonstrating utility in the synthesis of pharmaceutically relevant compounds like (hetero)aryl methylsulfones (Ma et al., 2017).
Anticancer Potential
Research has explored the potential anticancer properties of naphthoquinone derivatives, a class to which this compound is related. Specific compounds within this class have demonstrated cytotoxic activity against various human cancer cell lines, showing promise as therapeutic agents in cancer treatment (Ravichandiran et al., 2019).
Antimicrobial Activity
Studies on similar compounds, such as 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, have been conducted to assess their antimicrobial activities against various microorganisms, although results have shown no significant activity against the tested organisms (Ovonramwen et al., 2021).
Potential in PET Imaging
Derivatives of naphthalene-sulfonamides, which share structural similarities with the compound , have been synthesized and evaluated as potential agents for positron emission tomography (PET) imaging, especially in the context of imaging human CCR8 (Wang et al., 2008).
Structural Analysis and Antineoplastic Potential
Structural analysis of related compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has provided insights into their potential as antineoplastic agents. X-ray analysis and molecular orbital methods have been used to study these compounds' molecular conformation and crystal structure, essential for understanding their pharmacological properties (Banerjee et al., 2002).
Molecular Interactions and Binding Studies
Further research includes the study of molecular interactions of similar compounds, focusing on how these interactions can inform the development of new pharmacological agents, especially in the context of antagonist activities against specific receptors (Shim et al., 2002).
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-naphthalen-1-ylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-17-10-11-18(26-17)27(24,25)22-12-4-9-16(22)19(23)21-15-8-3-6-13-5-1-2-7-14(13)15/h1-3,5-8,10-11,16H,4,9,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNGWAZOSOGMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.